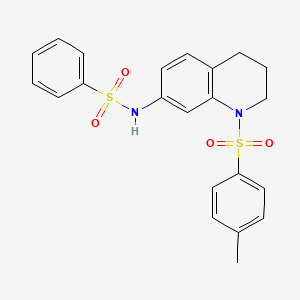

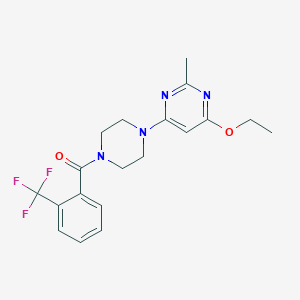

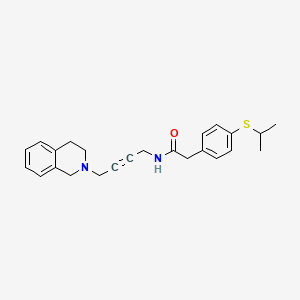

N-(2-(benzofuran-2-yl)-2-methoxyethyl)-2,5-dimethoxybenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzofuran is a heterocyclic compound found naturally in plants and can also be obtained through synthetic reactions . Benzofuran derivatives are essential compounds that hold vital biological activities to design novel therapies with enhanced efficacy compared to conventional treatments .

Synthesis Analysis

Benzofuran derivatives can be synthesized from various starting compounds. For example, one method involves the reaction of acrolein and dry chlorine, and subsequently isobutylene . Another method involves the reaction of 1-(3-amino-1-benzofurane-2-yl) ethanone with methacryloyl chloride .Molecular Structure Analysis

The chemical structure of benzofuran is composed of fused benzene and furan rings . The molecular geometry and vibration assignments of benzofuran derivatives can be calculated using various methods .Chemical Reactions Analysis

Benzofuran derivatives can undergo various chemical reactions. For example, a series of benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds have been obtained by microwave-assisted synthesis .Physical And Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives can vary widely depending on their specific structures. For example, some benzofuran derivatives are insoluble in water .Scientific Research Applications

Photodynamic Therapy and Cancer Treatment

- A study by Pişkin, Canpolat, and Öztürk (2020) discusses the synthesis of zinc phthalocyanine substituted with benzenesulfonamide derivatives, highlighting their potential in photodynamic therapy for cancer treatment. The synthesized compounds demonstrated high singlet oxygen quantum yield and good fluorescence properties, making them suitable as Type II photosensitizers in cancer therapy (Pişkin, Canpolat, & Öztürk, 2020).

Heavy Metal Sensing

- Research by Sheikh et al. (2016) explores the synthesis of bis-sulfonamides, including N,N′-(ethane-1,2-diyl)bis(2,5-dimethoxybenzenesulfonamide), to develop sensors for heavy metals like Co2+ ions. These compounds were used to fabricate glassy carbon electrodes, showing high sensitivity and stability, making them effective for detecting toxic pollutants in environmental and healthcare fields (Sheikh, Arshad, Rahman, Asiri, & Alam, 2016).

Antimicrobial and Antituberculosis Properties

- Ghorab et al. (2017) synthesized N-(2,6-dimethoxypyrimidin-4-yl)-4-(3-(aryl)thioureido) benzenesulfonamides and found that some compounds exhibited significant activity against Mycobacterium tuberculosis, indicating potential use in antituberculosis therapy (Ghorab, El-Gaby, Soliman, Alsaid, Abdel-Aziz, & Elaasser, 2017).

Pharmaceutical Development

- Bourgery et al. (1981) synthesized various benzofuran derivatives, including 5-aminobenzofuran derivatives, and evaluated their antiarrhythmic activity, suggesting their potential in developing new pharmaceuticals (Bourgery, Dostert, Lacour, Langlois, Pourrias, & Tisne-Versailles, 1981).

Corrosion Inhibition

- Kaya et al. (2016) investigated the corrosion inhibition properties of piperidine derivatives on iron, including (1-(5-fluoro-2-(methylthio) pyrimidine-4-yl) piperidine-4-yl)-2,5-dimethoxybenzenesulfonamide. The study suggests the use of these compounds in protecting metals from corrosion (Kaya, Guo, Kaya, Tüzün, Obot, Touir, & Islam, 2016).

Mechanism of Action

Safety and Hazards

Future Directions

Benzofuran derivatives have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . Future research may focus on developing new benzofuran derivatives with enhanced biological activities and improved safety profiles .

properties

IUPAC Name |

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2,5-dimethoxybenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO6S/c1-23-14-8-9-16(24-2)19(11-14)27(21,22)20-12-18(25-3)17-10-13-6-4-5-7-15(13)26-17/h4-11,18,20H,12H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYGGQRGXTOJADJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)S(=O)(=O)NCC(C2=CC3=CC=CC=C3O2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(benzofuran-2-yl)-2-methoxyethyl)-2,5-dimethoxybenzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2394393.png)

![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methyl-5-oxopiperazine-2-carboxylic acid](/img/structure/B2394404.png)

![Methyl 4-[[4-(dipropylsulfamoyl)benzoyl]amino]-2,3-dihydrothiophene-5-carboxylate](/img/structure/B2394406.png)

![ethyl 4-[[2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetyl]amino]benzoate](/img/structure/B2394408.png)

![N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2394415.png)